(Ethoxycarbonyl) acetate
Overview
Description
(Ethoxycarbonyl) acetate is an organic compound with the molecular formula C5H7O4 It is an ester derivative of acetic acid and ethyl alcohol, characterized by the presence of an ethoxycarbonyl group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethoxycarbonyl) acetate can be synthesized through the esterification of acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards the formation of the ester. Another method involves the Claisen condensation of ethyl acetate to form β-ketoesters, which can then be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonyl) acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acetic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, forming a different ester.
Reduction: Reduction of this compound with reagents like lithium aluminum hydride can yield primary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products
Hydrolysis: Acetic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Primary alcohols.
Scientific Research Applications
(Ethoxycarbonyl) acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (ethoxycarbonyl) acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of acetic acid and ethanol. In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester of acetic acid and ethanol, commonly used as a solvent.
Methyl acetate: An ester of acetic acid and methanol, also used as a solvent.
Ethyl acetoacetate: A β-ketoester used in organic synthesis.
Uniqueness
(Ethoxycarbonyl) acetate is unique due to its specific reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
ethoxycarbonyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3-8-5(7)9-4(2)6/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFVFNWPPCEKMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221307 | |
Record name | Acetic acid, anhydride with ethyl hydrogen carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15890-77-4 | |
Record name | Acetic acid, anhydride with ethyl hydrogen carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15890-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, anhydride with ethyl hydrogen carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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